molecular formula C12H10O2 B1666991 4-Phenoxyphenol CAS No. 831-82-3

4-Phenoxyphenol

Cat. No.: B1666991
CAS No.: 831-82-3
M. Wt: 186.21 g/mol
InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . This compound is known for its phenolic and hydroquinone functionalities, making it a versatile chemical in various applications.

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Phenoxyphenol is currently limited . As a phenolic compound, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other substances, and the specific physiological conditions of the individual. For example, the compound’s solubility and stability may be affected by the pH of the environment, while its absorption and distribution may be influenced by the individual’s physiological condition.

Safety and Hazards

4-Phenoxyphenol is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Future Directions

Research on 4-Phenoxyphenol has shown that a derivative of it exerts an inhibitory activity against two hepatocellular carcinoma cell lines . More research is needed to elucidate its role in atmospheric processes regarding humic-like substances, detailed chemical characterization of the reaction products, and efforts to account for influences of such pathway into air quality models .

Biochemical Analysis

Biochemical Properties

4-Phenoxyphenol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a sensitizer of BCL-2-associated X protein (BAX) activation by binding to a pocket formed by the junction of the α3-α4 and α5-α6 hairpins . This interaction enhances BAX activity, which is crucial in the regulation of apoptosis. Additionally, this compound has been shown to interact with α-tubulin, leading to the downregulation of its expression . These interactions highlight the compound’s potential in modulating cellular processes and its importance in biochemical research.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human hepatocellular carcinoma (HCC) cells, a derivative of this compound, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, including the downregulation of α-tubulin expression and the regulation of autophagy and apoptosis. These effects suggest that this compound can significantly impact cell function, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound enhances BAX activity by binding to specific pockets on the protein, leading to the induction of apoptosis . Additionally, this compound downregulates α-tubulin expression, which affects the stability and function of microtubules in cells . These molecular interactions highlight the compound’s potential as a modulator of cellular processes and its importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can undergo heterogeneous ozonation in the presence of photosensitizers, which affects its stability and reactivity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher dosages of the compound have been shown to induce significant anti-proliferative and apoptotic effects in HCC cells . The threshold effects and potential toxic or adverse effects at high doses need to be carefully evaluated. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the shikimate and phenylpropanoid pathways These pathways are essential for the biosynthesis of phenolic compounds and their derivatives The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and stability . Additionally, studies have shown that this compound can be transported and distributed within cells through specific transport mechanisms . These interactions are essential for understanding the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles within cells, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenoxyphenol can be synthesized through several methods. One common method involves the reaction of phenol with p-chlorophenol in the presence of a base such as potassium hydroxide and a solvent like toluene. The reaction mixture is refluxed to remove water and form the desired product . Another method involves the diazotization of aniline derivatives followed by decomposition of the diazonium salts in the presence of sulfuric acid .

Industrial Production Methods: In industrial settings, this compound is often produced using a semi-continuous or fully continuous process. This involves the diazotization of aniline derivatives and subsequent decomposition of the diazonium salts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Comparison with Similar Compounds

  • 4-Methoxyphenol
  • 4-Chlorophenol
  • 4-Iodophenol
  • 4-Ethoxyphenol

Comparison: 4-Phenoxyphenol is unique due to its dual phenolic and hydroquinone functionalities, which provide it with both antioxidant and reducing properties. This makes it more versatile compared to similar compounds that may only possess one of these functionalities .

Properties

IUPAC Name

4-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDGXGICLIJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28515-80-2
Record name Phenol, 4-phenoxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28515-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2022127
Record name 4-Phenoxyphenol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831-82-3
Record name 4-Phenoxyphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Phenoxyphenol
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Record name 4-PHENOXYPHENOL
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Record name Phenol, 4-phenoxy-
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Record name 4-Phenoxyphenol
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Record name 4-phenoxyphenol
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Record name P-PHENOXYPHENOL
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Synthesis routes and methods

Procedure details

The procedure of Example 21 was repeated, except diphenyl ether was used in place of 4-methyl anisole and perisobutyric acid (used as 20% acetone solution) was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 98.5%, the conversion of diphenyl ether was 8.28% and there were produced 4.15g of 2-hydroxydiphenyl ether and 2.04g of 4-hydroxydiphenyl ether.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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